molecular formula C7H3F12N3 B1205960 Midaflur CAS No. 23757-42-8

Midaflur

Cat. No. B1205960
CAS RN: 23757-42-8
M. Wt: 357.1 g/mol
InChI Key: KYWMWUUMCDZISK-UHFFFAOYSA-N
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Description

Midaflur (INN; EXP 338) is an extremely stable 3-imidazoline derivative with central skeletal muscle relaxant and sedative properties in humans . It exhibits consistently high oral bioavailability and a long duration of action .


Molecular Structure Analysis

Midaflur has a molecular formula of CHFN . Its average mass is 357.100 Da and its monoisotopic mass is 357.013550 Da . Quantum chemical calculations were carried out on the Midaflur compound . The total energy (ΔETotal), enthalpy (ΔH), and Gibbs free energy (ΔG) values for both tautomeric structures of Midaflur were calculated . It was determined which form was more stable and the rest of the study was continued on this structure .


Physical And Chemical Properties Analysis

Midaflur has a molecular formula of CHFN . Its average mass is 357.100 Da and its monoisotopic mass is 357.013550 Da . Quantum chemical calculations were carried out on the Midaflur compound . The total energy (ΔETotal), enthalpy (ΔH), and Gibbs free energy (ΔG) values for both tautomeric structures of Midaflur were calculated . It was determined which form was more stable and the rest of the study was continued on this structure .

properties

IUPAC Name

2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F12N3/c8-4(9,10)2(5(11,12)13)1(20)21-3(22-2,6(14,15)16)7(17,18)19/h22H,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWMWUUMCDZISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F12N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178425
Record name Midaflur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Midaflur

CAS RN

23757-42-8
Record name Midaflur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23757-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midaflur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023757428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midaflur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIDAFLUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840CTL676L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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